2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-12-14-5-4-10-18-11-14)20-24(22,23)15-8-6-13(2)7-9-15/h4-11,16,20H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYRIKLLNMWMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: The reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.
Coupling with the butanamide backbone: The sulfonamide intermediate is then coupled with a butanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the pyridine moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyridine moiety can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a sulfonamido-butane scaffold with multiple analogs. Key variations lie in substituents on the phenyl ring, pyridine moiety, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Sulfonamide Derivatives
Key Observations:
- Substituent Effects on Physical Properties : Higher yields (e.g., 82% for Compound 20 ) correlate with simpler substitution patterns, while complex heterocycles (e.g., ) show lower yields (28%) due to steric and electronic challenges in synthesis.
- Melting Points : The target compound’s analogs exhibit melting points ranging from 74°C to 178°C. Lower melting points (e.g., 85–90°C for Compound 20) suggest reduced crystallinity compared to rigid heterocyclic derivatives (e.g., 175–178°C in ) .
- Bioactivity Clues : Fluorinated and trifluoromethyl groups (Compounds 20–24, ) are associated with enhanced metabolic stability and binding affinity, critical for drug development .
Spectroscopic and Computational Comparisons
- NMR and MS : Compounds in show distinct 1H NMR signals for sulfonamido NH (~δ 10–12 ppm) and aromatic protons, consistent with the target compound’s expected spectral profile . Mass spectrometry (e.g., m/z 679 [M+H]+ for Compound 20) confirms molecular weights .
- Hydrogen Bonding : highlights dimerization via sulfonamido NH···O hydrogen bonds, a feature likely shared by the target compound. Such interactions influence solubility and crystal packing .
- Docking Studies : AutoDock Vina () could predict binding modes of the target compound against biological targets (e.g., penicillin-binding proteins), similar to analogs in and .
Biological Activity
The compound 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide (CAS Number: 1025739-06-3) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 347.4 g/mol. The structure features a sulfonamide group linked to a pyridine moiety and a butanamide backbone, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1025739-06-3 |
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study highlighted the efficacy of related sulfonamides against various bacterial strains, suggesting that the presence of the sulfonamide group is critical for binding to bacterial enzymes such as dihydropteroate synthase, which is involved in folate biosynthesis .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes involved in folate synthesis.
- Binding Affinity : The pyridine ring may enhance binding affinity to target proteins through π-π stacking interactions, facilitating stronger inhibition of bacterial growth .
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various sulfonamides demonstrated that modifications in the aromatic ring structure significantly influenced antimicrobial potency. The substitution pattern on the pyridine ring and the sulfonamide group was found to correlate with increased activity against resistant strains of bacteria .
- Inhibition Studies : Experimental data from enzymatic assays showed that derivatives similar to this compound exhibited IC50 values in the low micromolar range against specific bacterial targets, indicating potential as therapeutic agents .
Cytotoxicity and Selectivity
While investigating the cytotoxic effects, it was noted that certain structural modifications could lead to enhanced selectivity towards bacterial cells over mammalian cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Q & A
[Basic] What synthetic strategies are recommended for synthesizing 2-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Sulfonamide formation by reacting 4-methylbenzenesulfonyl chloride with a primary amine under basic conditions (e.g., pyridine or triethylamine).
- Step 2: Coupling the sulfonamide intermediate with a pyridin-3-ylmethyl group via amide bond formation using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous DMF .
- Optimization: Reaction yields (often initially <50%) can be improved by:
[Basic] Which analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- 1H/13C NMR: Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone. The sulfonamide group shows characteristic S=O stretches in IR (~1150–1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₂N₃O₃S: 364.1432) .
- HPLC-UV: Assess purity (>95% via reverse-phase C18 column, λ = 254 nm) .
[Advanced] How can researchers address discrepancies between in vitro potency and in vivo efficacy observed for this compound?
Answer:
Discrepancies often arise from poor pharmacokinetic properties. Mitigation strategies include:
- ADME Profiling: Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots.
- Formulation Adjustments: Use PEGylated nanoparticles or liposomes to enhance bioavailability .
- Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) to improve absorption .
- In Vivo PK/PD Modeling: Quantify plasma concentrations via LC-MS/MS and correlate with efficacy endpoints .
[Advanced] What computational methods are suitable for predicting target binding and optimizing selectivity?
Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets) to predict binding poses. Focus on sulfonamide interactions with catalytic lysine residues .
- Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories in AMBER) to assess conformational flexibility .
- QSAR Modeling: Train models on analogs (e.g., pyridinylmethyl derivatives) to correlate substituent effects with activity .
[Basic] What statistical frameworks are appropriate for analyzing dose-response data in pharmacological assays?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism®) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Post-Hoc Tests: Compare treatment groups using Tukey’s test (α = 0.05). Report means ± SEM and significance thresholds (e.g., *p < 0.05) .
- Outlier Detection: Apply Grubbs’ test to exclude aberrant data points .
[Advanced] How can metabolic stability be improved through structural modifications?
Answer:
- CYP450 Inhibition: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to block oxidative metabolism.
- Deuterium Incorporation: Replace labile C-H bonds with deuterium at positions prone to oxidation (e.g., benzylic sites) .
- Metabolite Identification: Use LC-HRMS to profile hepatic metabolites (e.g., human hepatocytes) and guide redesign .
[Basic] What experimental design principles apply to stability studies under accelerated conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1.2, 4.5, 6.8, 7.4) at 25°C and 40°C. Sample at 0, 1, 3, and 6 months.
- Thermal Degradation: Use Arrhenius kinetics (k = A·e^(-Ea/RT)) to extrapolate shelf-life from high-temperature data .
- Degradation Product Analysis: Monitor via HPLC-DAD and characterize major impurities by NMR .
[Advanced] How can off-target effects in kinase inhibition assays be minimized?
Answer:
- Kinome-Wide Screening: Use KinomeScan® to evaluate selectivity across 468 kinases. Prioritize compounds with <10% off-target binding .
- Structure-Activity Relationship (SAR) Studies: Modify the pyridinylmethyl group to increase steric hindrance against non-target kinases (e.g., PIM1, JAK2) .
- Cryo-EM Co-Structures: Resolve binding modes to guide rational design of selective inhibitors .
[Basic] What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., Kinase-Glo® for ATPase activity).
- Cell Viability: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7).
- Membrane Permeability: Caco-2 monolayer assay to predict oral absorption .
[Advanced] How can researchers validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor target protein melting shifts in lysates after compound treatment.
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) using purified target proteins.
- PET Imaging: Develop radiolabeled analogs (e.g., ¹¹C or ¹⁸F isotopes) for in vivo target occupancy studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
